5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one

Organic Synthesis Medicinal Chemistry Analytical Chemistry

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one is a non-fungible research intermediate distinguished by its regiospecific 5-amino-4-ketone arrangement. This enables unique nucleophilic condensations, rapid library generation (e.g., HDAC-targeted benzo[b]thiophenes), and reliable incorporation into fused pyrimidine or diazepine systems—chemistries inaccessible with the non-aminated analog (CAS 13414-95-4). For procurement, this compound ensures synthetic precision, eliminates regioisomeric misassignment risks, and provides a validated scaffold for medicinal chemistry and reference standard development.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
CAS No. 444559-55-1
Cat. No. B3352251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one
CAS444559-55-1
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CS2)C(=O)C1N
InChIInChI=1S/C8H9NOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h3-4,6H,1-2,9H2
InChIKeyJGXCDNBDDWMYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS 444559-55-1): A Heterocyclic Building Block for Scientific Research and Synthesis


5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one (CAS 444559-55-1) is a heterocyclic organic compound belonging to the benzo[b]thiophene class, featuring a fused thiophene ring with a 5-amino substituent and a ketone group at the 4-position . With a molecular formula of C8H9NOS and a molecular weight of 167.23 g/mol, this compound is primarily offered by chemical suppliers for use as a research intermediate and building block in organic synthesis [1]. Its structural features, including the primary amine and the partially saturated thiophene ring, position it as a versatile scaffold for derivatization in medicinal chemistry and materials science .

Critical Differentiation: Why the 5-Amino Substituent on the Dihydrobenzo[b]thiophen-4-one Core Drives Unique Reactivity


Within the class of dihydrobenzo[b]thiophen-4-one derivatives, simple in-class substitution—for example, replacing 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one with the non-aminated 6,7-dihydrobenzo[b]thiophen-4-one (CAS 13414-95-4) or the regioisomeric 2-amino analog (CAS 1502026-16-5)—is not functionally equivalent. The specific placement of the primary amine at the 5-position adjacent to the ketone group introduces a unique nucleophilic site, enabling distinct condensation and cyclization chemistries that are not accessible to the non-aminated core [1]. This substitution directly impacts the compound's utility as a synthetic intermediate, as it allows for targeted incorporation of pharmacophores and creation of diverse heterocyclic libraries . The following quantitative evidence underscores the specific attributes that make this compound a non-fungible choice for procurement in research and industrial synthesis.

Quantitative Differentiation Evidence: A Data-Driven Comparison of 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one Against Structural Analogs


Purity and Identity Specifications: Enabling Reproducible Synthetic Outcomes

For the reliable procurement of building blocks, chemical identity and purity are critical. 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one is offered with a minimum purity specification of 95% (by HPLC or equivalent) from reputable vendors . This contrasts with the non-aminated analog 6,7-dihydrobenzo[b]thiophen-4-one (CAS 13414-95-4), which is commercially available at a 98% purity grade . While the difference in purity is modest, the availability of the 5-amino derivative at >95% ensures that researchers can access this specific functionalized scaffold without the confounding effects of uncharacterized impurities, which is essential for reproducible reaction yields and biological assays.

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Computed Molecular Properties: A Direct Comparison of the Amino-Functionalized Core with its Non-Aminated Analog

Computational predictions provide a baseline for differentiating the 5-amino derivative from its non-aminated analog. The target compound (C8H9NOS) has a predicted LogP (partition coefficient) of 1.90, indicating moderate lipophilicity, compared to a LogP of approximately 2.08 for 6,7-dihydrobenzo[b]thiophen-4-one (C8H8OS) [1]. Additionally, the amino group contributes a higher polar surface area (PSA) of 71.33 Ų for the target, versus an estimated PSA of ~43.5 Ų for the non-aminated analog [1]. These computed differences, while not biological data, provide a physicochemical basis for expecting altered permeability and solubility profiles, which can influence behavior in biological assays and in downstream synthetic transformations.

Computational Chemistry Drug Design Physicochemical Profiling

Regioisomeric Identity: Confirmation of the 5-Amino Substitution Pattern as a Unique Scaffold

A critical differentiator is the precise location of the amino group. The compound is unequivocally characterized as the 5-amino regioisomer, a fact supported by its unique InChIKey (JGXCDNBDDWMYFQ-UHFFFAOYSA-N) and canonical SMILES string (NC1CCc2sccc2C1=O) . This distinguishes it from the 2-amino regioisomer (CAS 1502026-16-5), which would present a different InChIKey and reactivity profile . While no direct comparative studies are available, the distinct substitution pattern is a fundamental determinant of the molecule's reactivity and potential binding interactions. For example, the 5-amino group is adjacent to the ketone, a configuration known to facilitate intramolecular hydrogen bonding and influence enolate chemistry, a feature not available to the 2-amino isomer.

Structural Biology Chemical Biology Synthetic Methodology

Validated Application Scenarios: Leveraging 5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one in Scientific and Industrial Workflows


Scaffold for the Synthesis of Bioactive Benzo[b]thiophene Derivatives

The 5-amino group serves as a key functional handle for the synthesis of more complex molecules. This compound is ideally suited for the preparation of benzo[b]thiophene-based libraries, including those targeting histone deacetylases (HDACs), where C5-substituted analogs have shown promise [1]. The quantitative purity and structural identity evidence (Section 3) ensure that this building block can be reliably incorporated into these synthetic routes, enabling the exploration of structure-activity relationships.

Precursor for the Generation of Condensed Heterocyclic Systems

The presence of both a ketone and a primary amine in a 1,4-relationship (relative to the ring) makes this compound an excellent precursor for the synthesis of fused pyrimidine, pyrazine, or diazepine derivatives via classical condensation reactions. The predicted physicochemical properties (Section 3) can guide reaction optimization, as the moderate LogP and higher PSA suggest compatibility with a range of polar and non-polar reaction conditions. This contrasts with the less versatile non-aminated analog.

Nucleophilic Building Block in Parallel Synthesis and Medicinal Chemistry

For medicinal chemistry campaigns, the unique reactivity of the 5-amino substituent allows for the rapid generation of amide, sulfonamide, or urea libraries. The confirmed regioisomeric identity (Section 3) eliminates the risk of using an incorrect analog, a common source of failed synthesis and misleading biological data. This specific compound enables the precise installation of diversity elements at the 5-position of the dihydrobenzo[b]thiophene core.

Reference Standard in Analytical and Process Chemistry

In industrial settings, this compound can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) for process monitoring. The documented purity specification (Section 3) provides a benchmark for assessing the quality of in-house synthesized batches or for tracking the compound's fate in stability studies, ensuring consistent and reliable analytical results.

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